molecular formula C22H32N4O5S B264675 Methyl 2-({[4-(aminocarbonyl)-4,1'-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate

Methyl 2-({[4-(aminocarbonyl)-4,1'-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate

Cat. No. B264675
M. Wt: 464.6 g/mol
InChI Key: STXOTRROGSLHOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[4-(aminocarbonyl)-4,1'-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate, also known as MDMB-CHMICA, is a synthetic cannabinoid that is commonly used in scientific research. This compound is a potent agonist of the cannabinoid receptors and has been shown to produce effects similar to those of THC, the primary psychoactive component of marijuana.

Mechanism of Action

Methyl 2-({[4-(aminocarbonyl)-4,1'-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are found throughout the body. When Methyl 2-({[4-(aminocarbonyl)-4,1'-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate binds to these receptors, it activates a signaling cascade that leads to the release of various neurotransmitters and modulates various physiological processes. The exact mechanism of action of Methyl 2-({[4-(aminocarbonyl)-4,1'-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate is not fully understood, but it is believed to involve the modulation of ion channels and the inhibition of adenylate cyclase activity.
Biochemical and Physiological Effects
Methyl 2-({[4-(aminocarbonyl)-4,1'-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate has been shown to produce a wide range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and tachycardia. These effects are believed to be mediated by the activation of the CB1 and CB2 receptors, which are found throughout the body and play a key role in regulating pain, mood, appetite, and immune function. Methyl 2-({[4-(aminocarbonyl)-4,1'-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential therapeutic target for various diseases.

Advantages and Limitations for Lab Experiments

Methyl 2-({[4-(aminocarbonyl)-4,1'-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate is a potent and selective agonist of the CB1 and CB2 receptors, making it a valuable tool for studying the role of these receptors in various physiological processes. This compound is also relatively stable and easy to synthesize, making it a convenient choice for lab experiments. However, Methyl 2-({[4-(aminocarbonyl)-4,1'-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in marijuana. Additionally, the use of Methyl 2-({[4-(aminocarbonyl)-4,1'-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate in lab experiments may be limited by its potential for abuse and dependence, as well as its potential for toxic effects.

Future Directions

There are many potential future directions for the study of Methyl 2-({[4-(aminocarbonyl)-4,1'-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate and its role in various physiological processes. One possible direction is the development of novel therapeutic agents that target the CB1 and CB2 receptors, based on the structure and activity of Methyl 2-({[4-(aminocarbonyl)-4,1'-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate. Another direction is the study of the potential toxic effects of Methyl 2-({[4-(aminocarbonyl)-4,1'-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate and other synthetic cannabinoids, in order to better understand their safety and potential for abuse. Finally, the study of the endocannabinoid system and its role in various physiological processes may lead to the development of novel therapeutic agents that target this system.

Synthesis Methods

Methyl 2-({[4-(aminocarbonyl)-4,1'-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of 4,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-tert-butoxycarbonyl-4-piperidone to form the corresponding amide. The amide is then reduced using sodium borohydride to form the corresponding amine. Finally, the amine is reacted with 4-(aminocarbonyl)-4,1'-bipiperidin-1-yl)carbothioic acid to form Methyl 2-({[4-(aminocarbonyl)-4,1'-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate.

Scientific Research Applications

Methyl 2-({[4-(aminocarbonyl)-4,1'-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate is commonly used in scientific research to study the cannabinoid receptors and their role in various physiological processes. This compound is a potent agonist of the CB1 and CB2 receptors, which are found throughout the body and play a key role in regulating pain, mood, appetite, and immune function. Methyl 2-({[4-(aminocarbonyl)-4,1'-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate has been used to study the role of the cannabinoid receptors in these processes, as well as their potential as therapeutic targets for various diseases.

properties

Product Name

Methyl 2-({[4-(aminocarbonyl)-4,1'-bipiperidin-1-yl]carbothioyl}amino)-4,5-dimethoxybenzoate

Molecular Formula

C22H32N4O5S

Molecular Weight

464.6 g/mol

IUPAC Name

methyl 2-[(4-carbamoyl-4-piperidin-1-ylpiperidine-1-carbothioyl)amino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C22H32N4O5S/c1-29-17-13-15(19(27)31-3)16(14-18(17)30-2)24-21(32)25-11-7-22(8-12-25,20(23)28)26-9-5-4-6-10-26/h13-14H,4-12H2,1-3H3,(H2,23,28)(H,24,32)

InChI Key

STXOTRROGSLHOA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=S)N2CCC(CC2)(C(=O)N)N3CCCCC3)OC

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=S)N2CCC(CC2)(C(=O)N)N3CCCCC3)OC

Origin of Product

United States

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